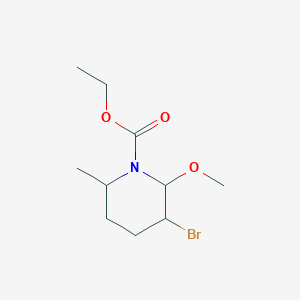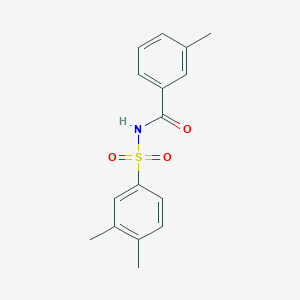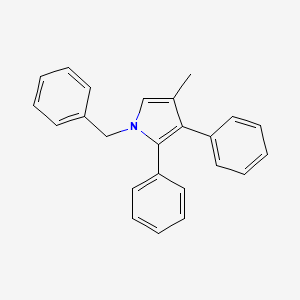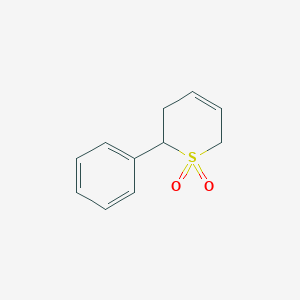![molecular formula C21H40O4 B14312448 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate CAS No. 113818-02-3](/img/structure/B14312448.png)
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound is characterized by its complex structure, which includes multiple carbon chains and ester functional groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate typically involves esterification reactions. One common method is the reaction between 2-ethylhexanoic acid and 2,2-dimethylpropane-1,3-diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down into the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 2,2-dimethylpropane-1,3-diol.
Reduction: 2-ethylhexanol and 2,2-dimethylpropane-1,3-diol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the formulation of perfumes, flavorings, and as a plasticizer in polymer production.
作用機序
The mechanism of action of 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis can lead to various biological effects depending on the specific context and target .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and perfumes.
Butyl propionate: Another ester with applications in the fragrance industry.
Uniqueness
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate is unique due to its complex structure, which includes multiple ester groups and long carbon chains. This complexity can lead to unique chemical and physical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
113818-02-3 |
|---|---|
分子式 |
C21H40O4 |
分子量 |
356.5 g/mol |
IUPAC名 |
[3-(2-ethylhexanoyloxy)-2,2-dimethylpropyl] octanoate |
InChI |
InChI=1S/C21H40O4/c1-6-9-11-12-13-15-19(22)24-16-21(4,5)17-25-20(23)18(8-3)14-10-7-2/h18H,6-17H2,1-5H3 |
InChIキー |
HQIUYXKTLNJCGI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OCC(C)(C)COC(=O)C(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)

![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)

![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)

![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)



